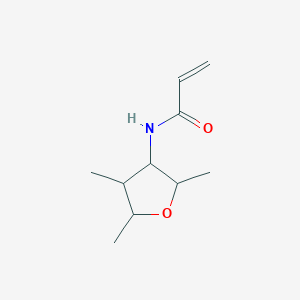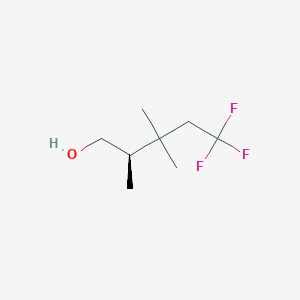
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol, commonly known as TFP, is a chiral alcohol that has gained significant attention in scientific research due to its unique chemical properties. TFP is widely used in organic synthesis as a chiral auxiliary, a solvent, and a reagent.
Mecanismo De Acción
The mechanism of action of TFP is not fully understood. However, it is believed that TFP acts as a Lewis acid catalyst, which can coordinate with the substrate and facilitate the reaction. TFP can also form hydrogen bonds with the substrate, which can enhance the enantioselectivity of the reaction.
Biochemical and Physiological Effects:
TFP has no known biochemical or physiological effects. It is not used as a drug or a medicine, and its use is limited to scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFP is its efficiency as a chiral auxiliary in asymmetric synthesis. It has been found to be more efficient than other chiral auxiliaries, such as camphor and tartaric acid derivatives. TFP is also relatively easy to synthesize and purify, making it a cost-effective reagent.
One of the limitations of TFP is its toxicity. TFP is a highly toxic substance and should be handled with care. It can cause skin irritation, eye irritation, and respiratory problems if inhaled. TFP should only be used in a well-ventilated laboratory with appropriate safety equipment.
Direcciones Futuras
There are several future directions for TFP research. One area of interest is the development of new synthetic methods using TFP as a reagent. Researchers are also exploring the use of TFP in the synthesis of new chiral ligands for asymmetric catalysis. Another area of interest is the development of new applications for TFP, such as in the synthesis of new materials and polymers.
Conclusion:
In conclusion, TFP is a versatile chiral auxiliary that has gained significant attention in scientific research. Its unique chemical properties make it an efficient and cost-effective reagent for asymmetric synthesis. However, its toxicity limits its use and requires careful handling. Future research on TFP will continue to explore its potential in various chemical reactions and applications.
Métodos De Síntesis
The synthesis of TFP involves a multi-step process that starts with the reaction of 2,3,3-trimethylpentene with hydrofluoric acid to produce 2,3,3-trimethyl-2-fluoropentane. This intermediate is then reacted with sodium hydroxide and tert-butyl alcohol to produce TFP. The final product can be purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
TFP has been extensively used in scientific research as a chiral auxiliary in asymmetric synthesis. It has been found to be an efficient and versatile reagent for the synthesis of chiral compounds, including natural products, pharmaceuticals, and agrochemicals. TFP has also been used as a solvent and a reagent in various chemical reactions, including alkylation, acylation, and nucleophilic substitution reactions.
Propiedades
IUPAC Name |
(2R)-5,5,5-trifluoro-2,3,3-trimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O/c1-6(4-12)7(2,3)5-8(9,10)11/h6,12H,4-5H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXLYLODFGUZEM-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5,5,5-Trifluoro-2,3,3-trimethylpentan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2884027.png)
![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884028.png)
![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2884029.png)
![3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2884031.png)
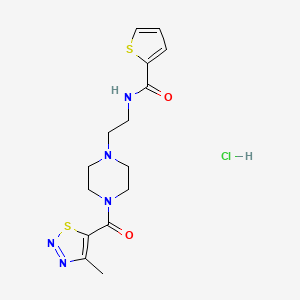
![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884033.png)
![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2884035.png)
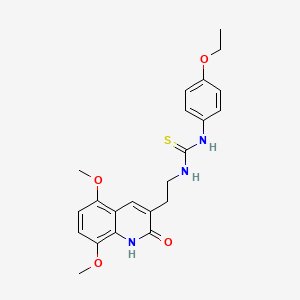
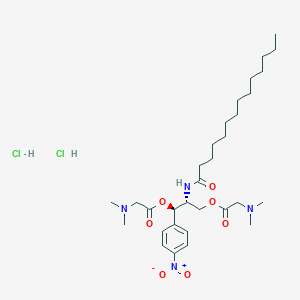
![2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2884039.png)

